molecular formula C21H23ClN4O B3886665 3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886665
M. Wt: 382.9 g/mol
InChI Key: MQMOLBKXMIZEDE-FSJBWODESA-N
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Description

3-(1-Adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic pyrazole-carbohydrazide derivative of interest in pharmaceutical and medicinal chemistry research. As part of a broader class of 1H-pyrazole-5-carbohydrazide compounds, this chemical features a rigid adamantane moiety and a 4-chlorobenzylidene hydrazide group, which are associated with various biological activities. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological properties. Related compounds within this chemical family have demonstrated significant research potential as anticancer and anti-inflammatory agents in experimental studies. For instance, structurally similar pyrazole-carbohydrazide derivatives have been reported to induce apoptosis and exhibit potent antitumor activity against various cancer cell lines, including A549 lung carcinoma, with IC50 values in the low micromolar range . The adamantyl group is a notable pharmacophore known for its ability to influence lipophilicity and enhance metabolic stability. This compound is provided for early discovery research. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for confirming the product's identity and purity to suit their specific experimental needs.

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMOLBKXMIZEDE-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its unique structural features, which include an adamantyl group, a chlorobenzylidene moiety, and a pyrazole ring. These characteristics suggest potential biological activity, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN4O. The adamantyl group contributes to the rigidity of the compound, potentially enhancing its interaction with biological targets. The presence of the chlorobenzylidene moiety may influence its electronic properties and reactivity.

Structural Features

FeatureDescription
Adamantyl Group Provides rigidity and steric bulk
Chlorobenzylidene Moiety Influences electronic properties
Pyrazole Ring Active site for biological interactions

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. Research has demonstrated that pyrazole derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

Anticancer Activity

The potential anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown moderate to potent activity against cancer cell lines such as TK-10 and HT-29. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Research has focused on the compound's ability to inhibit key enzymes involved in disease processes. For example, studies on related pyrazole compounds have revealed significant inhibition of xanthine oxidase, an enzyme associated with oxidative stress and inflammation. This suggests that this compound may also exhibit similar enzyme inhibitory effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications enhanced antimicrobial potency.
  • Anticancer Activity : In vitro assays demonstrated that pyrazole derivatives could reduce the viability of cancer cells by more than 50% at concentrations as low as 10 µM.
  • Enzyme Inhibition : Compounds structurally related to this compound were shown to inhibit xanthine oxidase with IC50 values ranging from 5 to 15 µM.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that pyrazole derivatives, including those structurally related to 3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antidiabetic properties. For example, derivatives have shown potent inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. In vitro evaluations have demonstrated IC50 values comparable to standard antidiabetic drugs like Acarbose .

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy. Studies have employed various assays (DPPH, ABTS, FRAP) to assess its radical scavenging ability. Initial findings suggest that the compound can effectively neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Research has focused on the binding affinity of this compound to various biological targets. Interaction studies reveal that it may inhibit key enzymes involved in metabolic pathways, suggesting its utility in drug discovery for metabolic disorders.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole framework through condensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazideContains a chlorobenzylidene groupLacks adamantyl group; simpler structure
N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazideSimilar pyrazole core but with a methoxy substituentDifferent electronic properties due to methoxy
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeContains a chloroethoxy substituentAldehyde functional group instead of hydrazide

This table illustrates how this compound stands out due to its combination of specific functional groups that may enhance its biological activity compared to other derivatives.

Case Studies

Several case studies have been documented regarding the applications of pyrazole derivatives in drug development:

  • Study on Antidiabetic Activity : A comparative study evaluated multiple pyrazole derivatives against standard antidiabetic agents. The results indicated that compounds with bulky substituents like adamantyl showed improved enzyme inhibition profiles .
  • Antioxidant Efficacy Assessment : Another study focused on the antioxidant activities of various pyrazoles, revealing that those with chlorinated phenolic groups exhibited superior radical scavenging abilities compared to their non-chlorinated counterparts .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring, adamantyl group, or benzylidene moiety. These modifications influence solubility, stability, and bioactivity:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound () R1=Adamantyl, R2=4-Cl-Benzylidene N/A N/A Adamantyl, Chlorophenyl, Hydrazide
(E)-N'-(4-Cl-Benzylidene)-3-(Furan-2-yl) () R1=Furan-2-yl, R2=4-Cl-Benzylidene N/A N/A Furan, Chlorophenyl, Hydrazide
A1H7 () R1=tert-Butyl, R2=4-(Dimethylamino) 65 N/A tert-Butyl, Dimethylamino-Benzylidene
Compound 3d () R1=4-Fluorophenyl, R2=Phenyl 71 181–183 Fluorophenyl, Cyano, Methyl

Key Observations :

  • Adamantyl vs.
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature may improve stability over fluorine, as seen in higher yields for 4-fluorophenyl derivatives (71% in 3d, ).
  • Hydrazide Modifications : Substitution with furan () or pyridine () alters π-π stacking and hydrogen-bonding capabilities.

Pharmacological Activity

Pyrazole-carbohydrazides are studied for anticancer, antimicrobial, and anti-inflammatory properties:

  • Anticancer Activity : The target compound’s adamantyl group is associated with apoptosis induction in A549 lung cancer cells, similar to tert-butyl analogs (e.g., Compound 26 in showed high growth inhibition via apoptosis) .
  • Antimicrobial Activity : Chlorophenyl-substituted derivatives (e.g., ) demonstrate enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The adamantyl group’s rigidity enhances target selectivity, while chlorophenyl groups improve pharmacokinetic profiles .
  • Clinical Potential: Derivatives like 3d () and Compound 26 () are promising candidates for anticancer drug development, warranting further in vivo studies.

Q & A

Q. Basic

  • FTIR : Identifies C=O (1660–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals adamantyl protons (δ 1.6–2.1 ppm), pyrazole protons (δ 6.5–7.5 ppm), and imine protons (δ 8.3–8.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .
  • X-ray Crystallography : SHELXL refinement (e.g., using WinGX/ORTEP) resolves bond lengths (C-N: ~1.35 Å, C=O: ~1.22 Å) and dihedral angles (pyrazole vs. adamantyl: ~45–50°) .

How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess charge transfer and reactivity. Solvent effects (PCM model) refine UV-Vis spectra predictions .
  • Molecular Docking (AutoDock/Vina) : Dock into target proteins (e.g., DNA gyrase or sphingosine kinase) using PDB IDs (e.g., 2XCT for gyrase). Key interactions:
    • Adamantyl group → hydrophobic pockets.
    • 4-Chlorobenzylidene → π-π stacking with aromatic residues .
  • ADME Prediction : SwissADME predicts logP (~3.5) and bioavailability scores (>0.55), guiding drug-likeness .

How do structural modifications (e.g., substituents on benzylidene or adamantyl groups) affect bioactivity?

Q. Advanced

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -Cl) : Enhance antibacterial activity (e.g., IC₅₀ = 0.15 µg/mL against S. aureus gyrase) by increasing electrophilicity .
    • Methoxy Groups : Improve solubility but may reduce binding affinity due to steric hindrance .
  • Adamantyl Modifications : Bulky adamantyl enhances metabolic stability but may limit membrane permeability .
    Methodology : Synthesize analogs (e.g., 3-nitrobenzylidene), test in in vitro assays (MES for anticonvulsant, MTT for cytotoxicity), and correlate with computed electrostatic potential maps .

How to resolve contradictions between experimental and computational data (e.g., bond lengths, bioactivity)?

Q. Advanced

  • Crystallographic Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with X-ray data. Discrepancies >0.05 Å in bond lengths suggest lattice packing effects .
  • Bioactivity Discrepancies : Use multi-parametric analysis (e.g., PCA or PLS regression) to correlate docking scores (binding energy) with IC₅₀ values. Outliers may indicate off-target effects .

What are the best practices for evaluating this compound’s potential as a kinase or enzyme inhibitor?

Q. Advanced

Target Selection : Prioritize kinases with hydrophobic active sites (e.g., sphingosine kinase 1) .

Assay Design :

  • Fluorescence Polarization : Measure Ki values (e.g., SKi-178: Ki = 1.3 µM for SK1) .
  • Enzymatic Inhibition : Use ATP-coupled assays (e.g., NADH depletion for DNA gyrase) .

Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(1-adamantyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

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